REACTION_SMILES
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[C:1]([O-:2])(=[O:3])[CH:4]=[CH:5][C:6]([O-:7])=[O:8].[CH3:37][N:38]([CH3:39])[CH:40]=[O:41].[CH3:9][CH:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)[N:17]1[CH2:18][CH:19]([OH:21])[CH2:20]1.[F:26][C:27]([c:28]1[cH:29][cH:30][c:31]([F:34])[cH:32][cH:33]1)([F:35])[F:36].[H-:24].[Na+:23].[Na+:25].[OH-:22].[cH:42]1[cH:43][cH:44][cH:45][cH:46][cH:47]1>>[CH3:9][CH:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)[N:17]1[CH2:18][CH:19]([O:21][c:31]2[cH:30][cH:29][c:28]([C:27]([F:26])([F:35])[F:36])[cH:33][cH:32]2)[CH2:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])C=CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(c1ccccc1)N1CC(O)C1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(C(F)(F)F)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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|
Type
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product
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Smiles
|
CC(c1ccccc1)N1CC(Oc2ccc(C(F)(F)F)cc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |